N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-8-7-18(10-12-6-9-21-11-12)16(19)15-17-13-4-2-3-5-14(13)22-15/h2-6,9,11H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOVPHCKBRLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C16H16N2O2S2
- Molecular Weight : 336.44 g/mol
- Structure : The compound features a benzothiazole core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that it exhibits cytotoxic effects against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) studies suggest that modifications on the thiophene and benzothiazole moieties enhance its anticancer efficacy, particularly through hydrophobic interactions with target proteins .
-
Antimicrobial Activity
- Recent investigations have highlighted the compound's effectiveness against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical due to their resistance profiles. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
- Anti-inflammatory Effects
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound involve:
- Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Antimicrobial Action : Interference with bacterial cell wall synthesis and function.
- Anti-inflammatory Modulation : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Substituent Effects on Properties
- Solubility : The 2-methoxyethyl group in the target compound may enhance water solubility compared to purely hydrophobic substituents (e.g., naphthalene in Compound 14). Morpholine-containing analogs (e.g., ) exhibit improved solubility due to hydrochloride salt formation .
- Acidity/Basicity : The pKa of the target compound’s benzothiazole nitrogen is influenced by electron-donating substituents (e.g., 2-methoxyethyl). Compound 15 has a predicted pKa of 13.84, indicating moderate basicity .
Q & A
Q. What are the standard synthetic protocols for preparing benzo[d]thiazole-2-carboxamide derivatives, and how are they characterized?
Methodological Answer: Synthesis typically involves:
- Condensation reactions : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with substituted amines (e.g., 2-methoxyethylamine and thiophen-3-ylmethylamine) in ethanol or DMF under reflux .
- Crystallization : Products are purified via slow cooling in solvents like ethanol or DMF, yielding crystalline solids (e.g., 64–74% yields) .
- Characterization :
- IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiophene/thiazole ring vibrations .
- ¹H/¹³C NMR identifies substituent environments (e.g., thiophen-3-ylmethyl protons at δ 4.5–5.0 ppm) .
Q. Example Table: Synthetic Conditions for Analogous Compounds
| Compound Type | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolyl-thiophene carboxamide | Ethanol | Reflux | 64–70 | |
| Thiazolidin-3-yl derivatives | Ethanol/DMF | 80–100 | 37–73 |
Advanced Research Questions
Q. How do substituent variations on the thiophene or benzothiazole moieties influence biological activity, and what assays validate these effects?
Methodological Answer:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance stability and binding to hydrophobic enzyme pockets, as seen in antitumor assays .
- Methoxyethyl groups improve solubility, critical for bioavailability in pharmacokinetic studies .
- Validation Strategies :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for thiazolidinone derivatives ).
- Molecular docking : Computational modeling to predict interactions with targets like EGFR or viral proteases .
Q. How can contradictions in reported synthetic yields for similar derivatives be resolved?
Methodological Answer: Discrepancies arise from:
- Solvent polarity : Higher yields in DMF (74%) vs. ethanol (60%) due to improved solubility of intermediates .
- Temperature control : Overheating during cyclization (e.g., thiadiazole formation) may degrade products, reducing yields .
- Purification methods : Flash chromatography (45–93% yields) outperforms simple crystallization for complex mixtures .
Q. Example Table: Yield Comparison Across Studies
| Reaction Type | Solvent | Temp (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Thiazolidinone cyclization | Ethanol | 80–100 | 37–73 | |
| Thiadiazole formation | DMF | 100–120 | 60–93 |
Q. What computational and experimental approaches validate supramolecular assembly or crystallographic properties?
Methodological Answer:
- X-ray crystallography : Resolves hydrogen-bonding networks in cocrystals (e.g., benzothiazole-coumarin assemblies ).
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps in thiadiazole derivatives) and correlates with spectroscopic data .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of crystalline forms, critical for formulation studies .
Q. How are peptidomimetic analogues of benzo[d]thiazole-2-carboxamide designed to enhance bioavailability?
Methodological Answer:
Q. Example Table: Peptidomimetic Derivatives
| Compound ID | Substituent | Bioactivity Assay | Purity (%) | Reference |
|---|---|---|---|---|
| 29 | 4-Azidobenzoyl | Cytotoxicity (MTT) | 98 | |
| 67 | 4,4,4-Trifluorobutyl | Protease inhibition | 57 |
Q. What strategies address challenges in characterizing unstable intermediates during multi-step synthesis?
Methodological Answer:
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks transient species (e.g., thioamide intermediates in thiadiazole synthesis ).
- Low-temperature NMR : Captures spectra of sensitive intermediates (e.g., hydrazide derivatives at –40°C ).
- Protecting groups : tert-Butyl carbamates stabilize amines during heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
